An In-depth Technical Guide to 2-Methoxy-4-methylnicotinic Acid (CAS: 1211516-03-8)
An In-depth Technical Guide to 2-Methoxy-4-methylnicotinic Acid (CAS: 1211516-03-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. Given the limited publicly available data for this specific compound, this document synthesizes known information with predictive analysis based on analogous structures and established principles of organic chemistry. It covers physicochemical properties, plausible synthetic strategies, detailed spectroscopic analysis, and explores the potential applications of this scaffold in drug discovery, particularly within the broader context of nicotinic acid derivatives.
Introduction: The Significance of the Substituted Nicotinic Acid Scaffold
Nicotinic acid (Vitamin B3) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1] The substitution pattern on the pyridine ring is a critical determinant of their pharmacological effects, which range from lipid-lowering agents to potential treatments for neurological disorders.[2][3] The introduction of methoxy and methyl groups, as seen in 2-Methoxy-4-methylnicotinic acid, can significantly influence the molecule's polarity, metabolic stability, and interaction with biological targets.[4] Substituted pyridines are integral components of numerous biologically active molecules, making the development of efficient and adaptable synthetic routes a high priority for medicinal chemists.
Physicochemical and Predicted Properties
Based on its chemical structure and data from suppliers, the fundamental properties of 2-Methoxy-4-methylnicotinic acid are summarized below. Predictive data, where noted, is derived from computational models and analysis of similar compounds.
| Property | Value | Source |
| CAS Number | 1211516-03-8 | - |
| Molecular Formula | C₈H₉NO₃ | Confirmed |
| Molecular Weight | 167.16 g/mol | Confirmed |
| IUPAC Name | 2-Methoxy-4-methylpyridine-3-carboxylic acid | - |
| Appearance | Solid (predicted) | - |
| Boiling Point | Predicted: 350-450 °C | Computational |
| Melting Point | Predicted: 150-200 °C | Computational |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, DMSO. | Predicted |
Synthesis Strategies: A Prospective Analysis
De Novo Synthesis Approach
A plausible de novo route could involve a multi-component reaction, for instance, a variation of the Hantzsch pyridine synthesis or other cycloaddition strategies. A conceptual workflow is outlined below.
Step-by-Step Protocol (Hypothetical):
-
Methoxylation: A starting material such as 2-chloro-4-methyl-3-nitropyridine could be subjected to nucleophilic aromatic substitution with sodium methoxide in methanol to introduce the 2-methoxy group.
-
Reduction: The nitro group at the 3-position can be reduced to an amino group using standard conditions, for example, catalytic hydrogenation with palladium on carbon.
-
Conversion to Carboxylic Acid: The resulting amino group can be converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis of the nitrile to the carboxylic acid. This two-step process provides a reliable method for introducing the carboxylic acid functionality.
Spectroscopic Profile (Predicted)
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Methoxy-4-methylnicotinic acid. While experimental spectra are not available, a predicted profile can be constructed based on the analysis of its functional groups and data from analogous compounds. [6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (Position 6) | 8.0 - 8.4 | Doublet | 1H | Deshielded due to proximity to the electronegative nitrogen atom. [7] |
| Pyridine-H (Position 5) | 7.0 - 7.4 | Doublet | 1H | Shielded relative to the H at position 6. [7] |
| Methoxy Protons (-OCH₃) | 3.8 - 4.1 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| Methyl Protons (-CH₃) | 2.3 - 2.6 | Singlet | 3H | Characteristic chemical shift for a methyl group on a pyridine ring. |
| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid Carbon (-COOH) | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon. |
| Pyridine-C (Position 2) | 160 - 165 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |
| Pyridine-C (Position 6) | 148 - 152 | Alpha to the nitrogen, leading to a significant downfield shift. [7] |
| Pyridine-C (Position 4) | 145 - 150 | Attached to the methyl group. |
| Pyridine-C (Position 5) | 120 - 125 | Beta to the nitrogen. [7] |
| Pyridine-C (Position 3) | 115 - 120 | Attached to the carboxylic acid group. |
| Methoxy Carbon (-OCH₃) | 55 - 60 | Characteristic chemical shift for a methoxy carbon. |
| Methyl Carbon (-CH₃) | 18 - 25 | Typical range for a methyl group attached to an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching vibration, broadened due to hydrogen bonding. [8] |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Stretching vibrations of the pyridine ring and methyl/methoxy C-H bonds. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 (strong) | Carbonyl stretching, a prominent and sharp peak. [9] |
| C=C and C=N Stretch (Pyridine) | 1400 - 1600 | Aromatic ring stretching vibrations. |
| C-O Stretch (Methoxy/Acid) | 1200 - 1300 and 1000 - 1100 | Asymmetric and symmetric stretching of the C-O bonds. |
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z = 167 is expected, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 136.
-
Decarboxylation (loss of CO₂) to yield a fragment at m/z = 123.
-
Fragmentation of the pyridine ring, leading to characteristic smaller fragments. [10]
-
Potential Applications in Drug Discovery and Medicinal Chemistry
Nicotinic acid and its derivatives are known to interact with a variety of biological targets. [11]The specific substitution pattern of 2-Methoxy-4-methylnicotinic acid suggests several potential areas of application:
-
Metabolic Disorders: Nicotinic acid is a well-known agent for treating dyslipidemia. [3]Structural modifications, such as those in the title compound, are often explored to improve efficacy and reduce side effects like flushing. [11]* Neurodegenerative Diseases: The pyridine nucleus is a key component of many compounds targeting the central nervous system. Substituted nicotinic acids have been investigated for their potential in conditions like Alzheimer's disease.
-
Oncology: Certain nicotinic acid derivatives have been explored as intermediates in the synthesis of anti-tumor agents. For example, 2-methylnicotinic acid is an intermediate for the preclinical anti-tumor drug candidates ML-120B and BAY-1082439. [12]* Inflammation and Immunology: The nicotinic acid scaffold has been used to develop novel anti-inflammatory agents.
Safety and Handling
While specific toxicity data for 2-Methoxy-4-methylnicotinic acid is limited, it should be handled with the standard precautions for laboratory chemicals. Based on available supplier information, the following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
2-Methoxy-4-methylnicotinic acid represents a valuable, albeit understudied, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, a comprehensive understanding of its likely properties and reactivity can be inferred from the rich chemistry of related substituted nicotinic acids. This guide provides a foundational framework for researchers interested in synthesizing, characterizing, and exploring the biological potential of this and similar molecules. The proposed synthetic routes and predicted spectroscopic data offer a starting point for practical laboratory work, and the contextualization within the broader field of nicotinic acid pharmacology highlights its potential for future research endeavors.
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